
2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide” is a chemical compound that is part of a class of compounds known as pyridinones . Pyridinones are known for their wide range of pharmacological activities . This compound is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of pyridinone and pyrazole derivatives based on cyanoacrylamide derivatives containing 2,4-dichloroaniline and 6-methyl 2-amino pyridine as an aryl group . The condensation of cyanoacrylamide derivatives with different active methylene compounds in the presence of piperidine as a basic catalyst affords the corresponding pyridinone derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the condensation of cyanoacrylamide derivatives with different active methylene compounds in the presence of piperidine as a basic catalyst . Furthermore, the reaction of cyanoacrylamide derivatives with bi-nucleophiles such as hydrazine hydrate and thiosemicarbazide affords the corresponding pyrazole derivatives .科学的研究の応用
Antiviral Activity
The indole derivatives, which share a similar structural motif to our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide” could potentially be explored for its efficacy against various viral pathogens, contributing to the development of new antiviral drugs.
Anticancer Potential
Indole derivatives have also been recognized for their anticancer activities. The structural similarity of our compound to these derivatives indicates a promising avenue for research into its anticancer applications. By testing against various cancer cell lines, researchers could determine the compound’s effectiveness in inhibiting tumor growth or inducing apoptosis in cancerous cells .
Antibacterial and Antibiotic Development
Research on related compounds such as thiophene-2-carboxamide derivatives has led to the development of new antibiotic and antibacterial drugs. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria. “2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide” could be synthesized into various scaffolds to screen for antibacterial efficacy.
Photopolymerization Process Acceleration
Derivatives of “2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide” have been discovered to accelerate the cationic photopolymerization process. This application is particularly relevant in the field of materials science, where the compound could be used to enhance the efficiency of photopolymerization, a critical process in the manufacturing of plastics and coatings .
Antioxidant Properties
Compounds with an indole nucleus, like our compound, are known to possess antioxidant properties. These properties are crucial in the pharmaceutical industry for the development of treatments that can protect the body from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antidiabetic Activity
Indole derivatives have been found to exhibit antidiabetic activity, which implies that “2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide” could be a candidate for the development of new antidiabetic medications. Its potential to modulate blood sugar levels could be explored through pharmacological studies .
特性
IUPAC Name |
2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12(9-10-13-6-3-2-4-7-13)19-16(20)14-8-5-11-18-15(14)17/h2-8,11-12H,9-10H2,1H3,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLVFHWXSXUSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

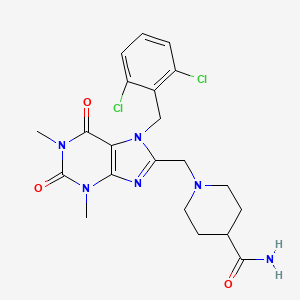
![7-Chloro-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2905712.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2905714.png)
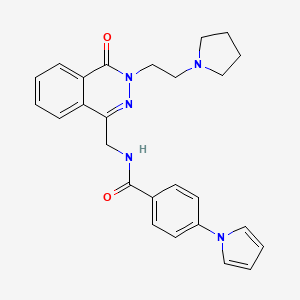
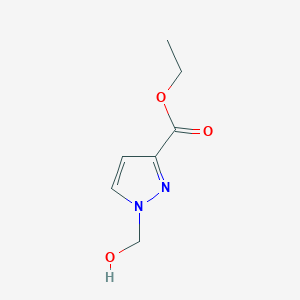
![2-Chloro-N-[1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropyl]acetamide](/img/structure/B2905721.png)
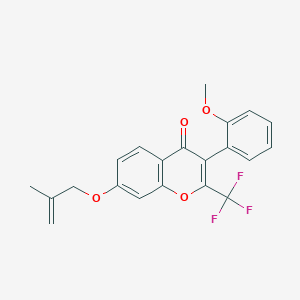

![N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2905726.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2905727.png)
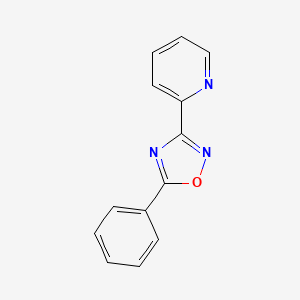
![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2905729.png)
